N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 881445-29-0
Cat. No.: VC6251173
Molecular Formula: C11H10ClN3O2S
Molecular Weight: 283.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881445-29-0 |
|---|---|
| Molecular Formula | C11H10ClN3O2S |
| Molecular Weight | 283.73 |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-4-methylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C11H10ClN3O2S/c1-6-10(18-15-14-6)11(16)13-7-3-4-9(17-2)8(12)5-7/h3-5H,1-2H3,(H,13,16) |
| Standard InChI Key | AHOJKNNZZJPCIE-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,2,3-thiadiazole ring substituted with a methyl group at position 4 and a carboxamide group at position 5. The carboxamide nitrogen is further linked to a 3-chloro-4-methoxyphenyl moiety (Fig. 1). Key features include:
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Thiadiazole Core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, contributing to electronic stability and pharmacophore compatibility.
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Chloro-Methoxyphenyl Group: The electron-withdrawing chlorine (Cl) and electron-donating methoxy (-OCH) groups at positions 3 and 4 of the phenyl ring influence solubility and target binding .
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Methyl and Carboxamide Substituents: The methyl group enhances lipophilicity, while the carboxamide enables hydrogen bonding with biological targets .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.73 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-4-methylthiadiazole-5-carboxamide |
| SMILES | COc1ccc(Cl)c(c1)NC(=O)c2nnsn2C |
| logP | 3.92 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with cyclization and acylation:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with acetic anhydride yields the 1,2,3-thiadiazole core.
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Carboxamide Coupling: The 5-carboxamide group is introduced via reaction with 3-chloro-4-methoxy aniline using coupling agents like EDCI.
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Purification: Chromatography or crystallization isolates the final product .
Key Reaction Conditions:
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Solvent: Absolute ethanol or dichloromethane.
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Temperature: 60–80°C for 6–12 hours.
Spectroscopic Confirmation
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-NMR: Signals at δ 8.08–8.38 ppm (azomethine protons), δ 11.73–12.25 ppm (hydrazide N-H) .
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-NMR: Peaks at 143.04–146.16 ppm (C=N) and 162.57–163.19 ppm (C=O) .
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IR Spectroscopy: Stretching vibrations at 1680 cm (amide C=O) and 1240 cm (C-O-C).
Biological Activities and Mechanisms
Anticancer Properties
The methyl-thiadiazole carboxamide scaffold demonstrates cytotoxicity against cancer cell lines:
Table 2: Cytotoxicity of Analogous Thiadiazoles
| Compound | IC (µM) – MCF-7 | IC (µM) – A549 |
|---|---|---|
| 3a | 32.9 ± 6.2 | 51.2 ± 4.7 |
| 5b | 2.9 ± 0.3 | 16.2 ± 2.7 |
Mechanistic Insights:
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Apoptosis Induction: Activation of caspase-3/7 pathways.
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Topoisomerase Inhibition: Intercalation with DNA-topoisomerase II complexes .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High logP (3.92) suggests moderate gastrointestinal absorption .
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Metabolism: Hepatic CYP450-mediated oxidation of the methoxy group .
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Excretion: Renal clearance due to moderate molecular weight.
Toxicity Considerations
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HEK-293 Cell Toxicity: IC > 200 µM for most analogs, indicating low nephrotoxicity .
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Mutagenicity: Negative Ames test results for related compounds.
Research Gaps and Future Directions
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Target Identification: Elucidate specific protein targets using proteomics and molecular docking.
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In Vivo Studies: Evaluate efficacy in animal models of infection or cancer.
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Structural Optimization: Modify the chloro-methoxyphenyl group to enhance bioavailability.
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